molecular formula C5H2ClNO3S B026246 5-Nitrothiophene-2-carbonyl chloride CAS No. 39978-57-9

5-Nitrothiophene-2-carbonyl chloride

Cat. No. B026246
CAS RN: 39978-57-9
M. Wt: 191.59 g/mol
InChI Key: BYEANWQDRDXPPA-UHFFFAOYSA-N
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Description

5-Nitrothiophene-2-carbonyl chloride is a chemical compound belonging to the nitrothiophene family, characterized by a nitro group attached to a thiophene ring. Its unique structure contributes to diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of nitrothiophene derivatives, including 5-Nitrothiophene-2-carbonyl chloride, involves various chemical reactions. For instance, Newcombe and Norris (1979) described the reactions of nitrothiophenes leading to complex mixtures of products through processes like SRN1, SN2, and electron transfer reactions (Newcombe & Norris, 1979).

Molecular Structure Analysis

The molecular structure of nitrothiophene derivatives has been extensively studied. Tarı, Gümüş, and Ağar (2015) analyzed the molecular structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, using techniques like X-ray diffraction and density functional theory (DFT) (Tarı, Gümüş, & Ağar, 2015).

Chemical Reactions and Properties

Nitrothiophenes undergo various chemical reactions due to their functional groups. For example, Threadgill et al. (1991) synthesized nitrothiophene carboxamides and evaluated them as radiosensitizers and cytotoxins (Threadgill et al., 1991).

Physical Properties Analysis

The physical properties of nitrothiophene derivatives, such as solubility, melting point, and crystalline structure, are important for understanding their behavior in different environments. Johnson, Reid, and Paul (1971) investigated the crystal structures of related nitrothiophene compounds, providing insights into their physical characteristics (Johnson, Reid, & Paul, 1971).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of nitrothiophene derivatives, are influenced by their molecular structure. Casado et al. (2003) studied the spectroscopic and electrochemical properties of nitro-functionalized oligothiophenes, demonstrating their potential as electroactive materials (Casado et al., 2003).

Scientific Research Applications

  • Radiosensitizers and Cytotoxins for Cancer Treatment : Nitrothiophene derivatives, including structures related to 5-Nitrothiophene-2-carbonyl chloride, have shown potential as radiosensitizers and bioreductively activated cytotoxins. These compounds are particularly effective in treating hypoxic mammalian cells and cancer (Threadgill et al., 1991).

  • Chromophores for Biosensors : These derivatives are used in the preparation of push-pull type chromophores, which exhibit large positive solvatochromism. This makes them suitable for applications in biosensors (Wu et al., 1999).

  • Radiosensitizing Efficiency : Some specific nitrothiophene derivatives like 5-NTMA, 5-NTM, 4- and 5-NTCA have shown promising radiosensitizing efficiency and low toxicity towards Chinese Hamster cells, indicating potential in vivo applications (Breccia et al., 1990).

  • Antimicrobial Agents : Compounds synthesized with 5-carbonyl-(4-amino-3-cyanothiophene-2-thio-5-yl)-8-hydroxyquinoline structure, related to 5-Nitrothiophene-2-carbonyl chloride, have potential as antimicrobial agents, exhibiting various structures and reactions (Khalil et al., 2000).

  • Anti-parasitic Activity : Derivatives of 5-nitrothiophene show better electrochemical properties and anti-parasitic activity compared to 4-nitrothiophene analogues, making them suitable for treating trypanosomal infections (Toro et al., 2021).

  • Photochemical Applications : The photochemical substitution reactions on derivatives of 5-nitrothiophene, like 2,3-diiodo-5-nitrothiophene, can be scaled up for the synthesis of 2-aryl derivatives (D’Auria et al., 2000).

Safety And Hazards

Safety data sheets indicate that 5-Nitrothiophene-2-carbonyl Chloride may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-nitrothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-5(8)3-1-2-4(11-3)7(9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEANWQDRDXPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507887
Record name 5-Nitrothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrothiophene-2-carbonyl chloride

CAS RN

39978-57-9
Record name 5-Nitrothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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